molecular formula C9H18Si B080965 Silane, (3,3-dimethyl-1-butynyl)trimethyl- CAS No. 14630-42-3

Silane, (3,3-dimethyl-1-butynyl)trimethyl-

Cat. No. B080965
CAS RN: 14630-42-3
M. Wt: 154.32 g/mol
InChI Key: GKWFJPNWRGGCSB-UHFFFAOYSA-N
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Description

"Silane, (3,3-dimethyl-1-butynyl)trimethyl-" is a silicon-based compound that has garnered interest in the field of organometallic chemistry. Its unique structure and properties make it a subject of various chemical studies.

Synthesis Analysis

  • Synthesis of silane derivatives often involves reactions with silylation agents and transition-metal catalysis. For instance, trimethyl({tris[(phenylsulfanyl)methyl]silyl}methoxy)silane, a related compound, is synthesized from bromomethylalcohol through silylation and bromine group exchange with NaSPh (Wappelhorst, Wattenberg, & Strohmann, 2023).

Molecular Structure Analysis

  • The molecular structure of silane compounds can be complex, as seen in the crystal structure analysis of related silane derivatives. The Hirshfeld surface analysis reveals significant intermolecular interactions, crucial for understanding the compound's behavior (Wappelhorst, Wattenberg, & Strohmann, 2023).

Chemical Reactions and Properties

  • Silane compounds exhibit diverse reactivity, such as thermolysis reactions with butadiynes to form silene derivatives, showcasing the compound's versatility in forming various chemical structures (Naka et al., 2004).
  • Insertion reactions with CO2 and heteroallenes into the Si–N bond of methyl(N-morpholino)silanes are another aspect, indicating the compound's reactivity and potential for forming new derivatives (Herbig, Böhme, & Kroke, 2018).

Physical Properties Analysis

  • The physical properties of silane compounds can be inferred from their molecular and crystal structures. The arrangement of molecules, bond angles, and distances are critical for understanding the compound's physical characteristics (Wappelhorst, Wattenberg, & Strohmann, 2023).

Chemical Properties Analysis

  • The chemical properties of "Silane, (3,3-dimethyl-1-butynyl)trimethyl-" and related compounds can be complex, encompassing a range of reactivities, bond formations, and interactions with various chemical agents. Studies like those on the synthesis and reactivity of silanethiones provide insights into the chemical behavior of silicon-based compounds (Suzuki et al., 1998).

Scientific Research Applications

Synthesis and Chemical Reactions

  • Organic Synthesis Enhancements: Research has shown the efficacy of silane compounds in facilitating organic reactions. For instance, silane has been utilized in the synthesis of α-siloxy-α-alkoxycarbonyl amides by reacting carbamoylsilane with α-ketoesters, showcasing its role in enhancing yield and efficiency in synthesis processes (Li, Liu, & Chen, 2015). Moreover, the insertion of CO2 and related heteroallenes into the Si–N bond of methyl(N-morpholino)silanes has been investigated, highlighting its potential for creating carbamoylic moieties and diversifying chemical structures (Herbig, Böhme, & Kroke, 2018).

Materials Science and Engineering

  • Nanocomposite Foam Improvements: Silane compounds have been used to improve the properties of ethylene-vinyl acetate copolymer/ethylene-1-butene copolymer/organoclay nanocomposite foams. The addition of Silane leads to lower compression set than foams without Silane, indicating its effectiveness in enhancing material properties for engineering applications (Park, Kim, & Chowdhury, 2008).

Energy Storage Applications

  • Lithium-Ion Batteries: Novel silane compounds have been synthesized and utilized as non-aqueous electrolyte solvents in lithium-ion batteries. These silane molecules demonstrate the capability to dissolve various lithium salts and exhibit high lithium-ion conductivities, suggesting their significant potential in improving lithium-ion battery performance (Amine et al., 2006).

Safety And Hazards

Silane, (3,3-dimethyl-1-butynyl)trimethyl- is highly flammable . Safety measures should be taken while handling this compound, including avoiding sparks or flames, and using appropriate personal protective equipment .

properties

IUPAC Name

3,3-dimethylbut-1-ynyl(trimethyl)silane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H18Si/c1-9(2,3)7-8-10(4,5)6/h1-6H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GKWFJPNWRGGCSB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C#C[Si](C)(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H18Si
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10163352
Record name Silane, (3,3-dimethyl-1-butynyl)trimethyl-
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Molecular Weight

154.32 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Silane, (3,3-dimethyl-1-butynyl)trimethyl-

CAS RN

14630-42-3
Record name (3,3-Dimethyl-1-butyn-1-yl)trimethylsilane
Source CAS Common Chemistry
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Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
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Record name Silane, (3,3-dimethyl-1-butynyl)trimethyl-
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Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Silane, (3,3-dimethyl-1-butynyl)trimethyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10163352
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3,3-Dimethyl-1-trimethylsilyl-1-butyne
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